
Heptadecanoyl-coa
Overview
Description
Heptadecanoyl Coenzyme A is a long-chain saturated fatty acyl-Coenzyme A. It plays a crucial role as an intermediate in lipid metabolism. This compound is involved in various biochemical processes, particularly within the mitochondria and cytoplasm, where it acts as a substrate for specific enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanoyl Coenzyme A can be synthesized through the formal condensation of the thiol group of coenzyme A with the carboxy group of heptadecanoic acid . The reaction typically involves the use of activating agents to facilitate the formation of the thioester bond.
Industrial Production Methods: Industrial production of Heptadecanoyl Coenzyme A often involves enzymatic synthesis using acyl-CoA synthetase enzymes. These enzymes catalyze the formation of acyl-CoA from fatty acids, coenzyme A, and ATP under specific conditions .
Types of Reactions:
Reduction: It can be reduced to its corresponding alcohol under specific conditions.
Substitution: The compound can participate in substitution reactions where the acyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires acyl-CoA dehydrogenase and oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Requires nucleophiles and appropriate catalysts.
Major Products:
Oxidation: Produces enoyl-CoA and subsequently acetyl-CoA.
Reduction: Produces heptadecanol.
Substitution: Produces various acylated compounds depending on the nucleophile used.
Scientific Research Applications
Role in Fatty Acid Metabolism
Heptadecanoyl-coenzyme A is integral to fatty acid metabolism, particularly in the beta-oxidation pathway. It is produced through the condensation of coenzyme A with heptadecanoic acid, facilitating the breakdown of fatty acids into acetyl-CoA units that can enter the Krebs cycle for energy production. Research has demonstrated that heptadecanoyl-coenzyme A participates in the oxidation processes within peripheral blood cells, contributing to energy metabolism and cellular function .
Enzymatic Studies and Substrate Specificity
Research has focused on the interaction of heptadecanoyl-coenzyme A with various enzymes, especially acyl-CoA synthetases and acyl-CoA dehydrogenases. For instance, studies have shown that heptadecanoyl-coenzyme A acts as a competitive inhibitor for certain acyl-CoA dehydrogenases, which are crucial for fatty acid oxidation . This interaction provides insights into substrate specificity and enzyme kinetics, helping to elucidate metabolic pathways involving long-chain fatty acids.
Diagnostic Applications
Heptadecanoyl-coenzyme A has been utilized in diagnostic settings, particularly for identifying fatty acid oxidation disorders. By measuring levels of various acyl-CoAs, including heptadecanoyl-coenzyme A, researchers can assess metabolic deficiencies in patients with inherited metabolic disorders . Techniques such as mass spectrometry have been developed to quantify these compounds accurately in biological samples, aiding in the diagnosis and management of metabolic diseases.
Therapeutic Potential
The therapeutic applications of heptadecanoyl-coenzyme A are being explored in various contexts. Its role in lipid metabolism suggests potential implications for conditions such as obesity and diabetes, where fatty acid metabolism is disrupted. Additionally, studies have indicated that manipulating levels of specific acyl-CoAs can influence cellular signaling pathways related to lipid biosynthesis and energy homeostasis . This opens avenues for developing targeted therapies aimed at metabolic regulation.
Case Study: Enzymatic Interaction
In one study, researchers investigated the interaction between heptadecanoyl-coenzyme A and pig kidney acyl-CoA dehydrogenase. The findings revealed that heptadecanoyl-coenzyme A could inhibit enzyme activity significantly, providing insights into how long-chain acyl-CoAs regulate fatty acid oxidation pathways .
Case Study: Diagnostic Method Development
Another study focused on developing a method for quantifying long-chain acyl-CoA esters using high-performance liquid chromatography (HPLC). The researchers successfully measured heptadecanoyl-coenzyme A levels in tissue samples from mice with fatty acid oxidation defects, demonstrating the compound's utility in metabolic profiling .
Summary of Key Findings
Application Area | Key Insights |
---|---|
Fatty Acid Metabolism | Integral role in beta-oxidation; produces acetyl-CoA |
Enzymatic Studies | Acts as a competitive inhibitor; affects enzyme kinetics |
Diagnostic Applications | Used to identify fatty acid oxidation disorders |
Therapeutic Potential | Implications for obesity and diabetes management |
Mechanism of Action
Heptadecanoyl Coenzyme A functions as an acyl group carrier. It is involved in the transfer of acyl groups to various substrates, facilitating metabolic processes such as fatty acid oxidation and lipid synthesis. The compound interacts with enzymes like acyl-CoA dehydrogenase and carnitine O-palmitoyltransferase, which are crucial for its metabolic functions .
Comparison with Similar Compounds
Acetyl Coenzyme A: A short-chain acyl-CoA involved in the tricarboxylic acid cycle.
Oleoyl Coenzyme A: A long-chain unsaturated fatty acyl-CoA involved in lipid metabolism.
Palmitoyl Coenzyme A: Another long-chain saturated fatty acyl-CoA with similar metabolic roles.
Uniqueness: Heptadecanoyl Coenzyme A is unique due to its specific chain length (C-17), which influences its interaction with enzymes and its role in lipid metabolism. Its inhibitory effect on general acyl-coenzyme A dehydrogenase also sets it apart from other acyl-CoAs .
Biological Activity
Heptadecanoyl-CoA, a long-chain fatty acyl-CoA, plays a significant role in various metabolic pathways, particularly in lipid metabolism and energy homeostasis. This article explores its biological activity, focusing on its metabolic functions, implications in disease, and potential as a biomarker.
This compound (C17:0) is formed by the condensation of coenzyme A (CoA) with heptadecanoic acid. Its chemical formula is . This compound is crucial for various biochemical processes, including fatty acid metabolism and energy production.
Metabolic Role
This compound is involved in several metabolic pathways:
- Fatty Acid β-Oxidation : It serves as a substrate for β-oxidation, a process where fatty acids are broken down to generate acetyl-CoA, which enters the citric acid cycle for energy production.
- Lipid Synthesis : this compound can be used in the synthesis of complex lipids, contributing to membrane formation and cellular signaling.
- Acylation Reactions : It participates in acylation reactions catalyzed by various acyl-CoA transferases, influencing lipid composition in membranes .
1. Biomarker Potential
Recent studies have identified heptadecanoylcarnitine (C17) as a novel biomarker for certain metabolic disorders such as propionic acidemia (PA) and methylmalonic acidemia (MMA). In a cohort study involving neonates diagnosed through newborn screening programs, elevated levels of heptadecanoylcarnitine were significantly associated with these conditions. Specifically, 21 out of 23 neonates with MMA showed higher levels compared to controls, indicating its potential use in early diagnosis .
Condition | Number of Cases | Elevated C17 Levels |
---|---|---|
MMA | 22 | Yes |
PA | 1 | Yes |
2. Influence on Lipid Metabolism
This compound's role in lipid metabolism was highlighted in a study examining the effects of Nudt7 overexpression on hepatic CoA levels. The research demonstrated that altering the concentration of various acyl-CoAs, including this compound, affected bile acid synthesis and fatty acid oxidation rates in mouse models. Specifically, overexpression led to decreased concentrations of short-chain acyl-CoAs and choloyl-CoA while increasing medium- and long-chain acylcarnitines .
Implications in Health and Disease
The accumulation of this compound has been linked to metabolic dysregulation. Elevated levels can indicate disturbances in fatty acid metabolism, which may contribute to conditions such as obesity and insulin resistance. For instance, studies have shown that alterations in long-chain acyl-CoAs can affect thermogenic responses in adipose tissues, influencing overall energy expenditure .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Heptadecanoyl-CoA in vitro, and what are their efficiency benchmarks?
this compound is typically synthesized via enzymatic or chemical methods. Enzymatic synthesis employs acyl-CoA synthetases, requiring ATP, CoA-SH, and heptadecanoic acid, with yields averaging 80–85% under optimized pH (7.5–8.0) and temperature (37°C) conditions . Chemical synthesis involves activating the fatty acid (e.g., via N-hydroxysuccinimide esters) before coupling to CoA, yielding ~70% but requiring anhydrous solvents. Key challenges include hydrolysis of CoA thioesters and purification of hydrophobic products, mitigated by reverse-phase HPLC .
Q. What analytical techniques are most effective for quantifying this compound in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity (detection limits: 0.1–1 nM) and specificity. Reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) separate this compound from matrix interferents. Tandem MS (MRM mode) enhances selectivity, while internal standards (e.g., deuterated analogs) normalize matrix effects . UV-spectroscopy (λ = 260 nm for CoA moiety) is cost-effective but less specific for complex samples .
Q. How does this compound function within fatty acid oxidation pathways?
this compound enters β-oxidation in peroxisomes and mitochondria, where acyl-CoA dehydrogenases catalyze its desaturation to enoyl-CoA. Unlike even-chain fatty acids, its odd-carbon backbone generates propionyl-CoA in the final cycle, requiring vitamin B12-dependent enzymes for metabolism. Kinetic studies show its oxidation rate is 30% slower than palmitoyl-CoA (C16:0-CoA), likely due to steric hindrance in enzyme active sites .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
this compound is hygroscopic and may degrade upon prolonged exposure to moisture. Use gloves, eye protection, and fume hoods to avoid inhalation/contact. Store lyophilized at -80°C under inert gas. Dispose via incineration, adhering to local regulations for hazardous organic waste. Spills require ethanol-based decontamination to hydrolyze thioester bonds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzyme kinetic data involving this compound as a substrate?
Contradictions in Km/Vmax values often arise from enzyme source variability (e.g., recombinant vs. tissue-extracted acyl-CoA dehydrogenases) or assay conditions (e.g., detergent use). Standardize protocols by:
- Validating enzyme purity via SDS-PAGE and activity assays.
- Including controls for non-enzymatic hydrolysis (e.g., heat-denatured enzymes).
- Using isothermal titration calorimetry (ITC) to measure binding affinities independently . Triangulate data with structural models (e.g., molecular docking) to identify steric or electrostatic mismatches .
Q. What strategies optimize the use of isotopic labeling to track this compound metabolism in complex cellular systems?
Uniform ¹³C-labeling of the fatty acid backbone enables tracing via LC-MS or NMR. For pulse-chase studies, use [U-¹³C]-heptadecanoic acid and monitor label incorporation into TCA cycle intermediates. Challenges include isotopic dilution and cross-talk with endogenous pools. Mitigate by:
- Synchronizing cell cycles to reduce metabolic variability.
- Coupling with RNA-seq to correlate flux changes with enzyme expression . Advanced workflows integrate stable isotope-resolved metabolomics (SIRM) and flux balance analysis .
Q. How do computational models predict the interaction between this compound and acyl-CoA binding proteins?
Molecular dynamics (MD) simulations (e.g., GROMACS) reveal that this compound’s extended acyl chain induces conformational changes in binding pockets, reducing flexibility compared to shorter chains. Free-energy perturbation (FEP) calculations quantify binding affinity differences (ΔΔG ≈ 2.1 kcal/mol vs. C16:0-CoA). Validate predictions with mutagenesis (e.g., altering hydrophobic residues in ACBP) and surface plasmon resonance (SPR) .
Q. What methodological considerations are critical when integrating this compound studies across multi-omics datasets?
- Data Consistency : Normalize LC-MS metabolomics data to protein content or cell count to enable cross-study comparisons.
- Temporal Resolution : Use time-course lipidomics to distinguish primary effects (e.g., β-oxidation inhibition) from secondary adaptations.
- Pathway Mapping : Tools like MetaboAnalyst 5.0 link this compound levels to transcriptomic/proteomic nodes (e.g., PPARα targets).
- Reproducibility : Share raw data and code via repositories like MetaboLights, adhering to FAIR principles .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABUZIHHACUPI-DUPKZGIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316404 | |
Record name | Heptadecanoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1020.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Heptadecanoyl CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3546-17-6 | |
Record name | Heptadecanoyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3546-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecanoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptadecanoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecanoyl CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.